Fluconazole Impurity

RP-HPLC Related Substances Method Validation

Fluconazole Impurity reference standards are structurally diverse, process-related, or degradation compounds essential for regulatory-compliant analytical method validation and quality control of fluconazole API. Unlike the therapeutically active API, these impurities exhibit distinct chromatographic retention times, UV maxima, and MS fragmentation patterns critical for accurate quantification and genotoxic assessment per ICH M7(R1). Procuring well-characterized standards is mandatory for demonstrating method specificity, linearity, and precision under ICH Q2(R1), and for meeting ICH Q3A(R2) reporting thresholds in ANDA and DMF submissions. Multi-traceable to USP and EP primary standards where available, these CRMs eliminate the risk of false negatives in purity assessments and ensure patient safety through precise impurity profiling.

Molecular Formula C12H13F2N3O4S
Molecular Weight 333.31 g/mol
Cat. No. B8121701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluconazole Impurity
Molecular FormulaC12H13F2N3O4S
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1C(O1)C(C2=C(C=C(C=C2)F)F)N3C=NC=N3
InChIInChI=1S/C11H9F2N3O.CH4O3S/c12-7-1-2-8(9(13)3-7)11(10-4-17-10)16-6-14-5-15-16;1-5(2,3)4/h1-3,5-6,10-11H,4H2;1H3,(H,2,3,4)
InChIKeyCCARTVONPPDMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluconazole Impurity Reference Standards: Comparative Quantitation and Structural Differentiation from Fluconazole API and In-Class Analogs


Fluconazole Impurities are chemically defined organic compounds [1], occurring as process-related intermediates, by-products, or degradation products during the synthesis and storage of the antifungal active pharmaceutical ingredient (API) fluconazole [2]. They are classified as Related Substances under ICH Q3A(R2) guidelines and are typically present at low levels in bulk drug substances [3]. Unlike the API, which is the therapeutically active entity, these impurities are critical for ensuring drug purity, safety, and regulatory compliance [4]. Their structural diversity—including triazole ring variants and substituted phenyl derivatives [5]—directly impacts their analytical behavior and toxicological potential [6].

Why Generic Fluconazole API Cannot Substitute for Characterized Fluconazole Impurity Reference Standards in Analytical Method Validation


The interchange of fluconazole API for impurity reference standards in analytical method validation is not scientifically or regulatorily valid [1]. Fluconazole API is a single molecular entity, whereas impurities represent a structurally and toxicologically diverse group of compounds [2]. Critical differences exist in their chromatographic retention times [3], UV absorption maxima [4], mass spectrometric fragmentation patterns [5], and, crucially, their potential for genotoxicity or organ toxicity [6]. Using fluconazole API to calibrate impurity detection methods would lead to inaccurate quantification and false negatives in purity assessments [7]. The regulatory requirement for method specificity [8] mandates the use of well-characterized impurity reference standards for identification, quantitation, and system suitability testing .

Quantitative Differentiation of Fluconazole Impurity Reference Standards: Evidence from Comparative Analytical and Toxicological Studies


Chromatographic Resolution and Retention Time: Distinguishing Fluconazole Impurities A, B, and C from Fluconazole API

In a stability-indicating RP-HPLC method, Fluconazole Impurity A, B, and C demonstrate distinct retention times (RT) relative to Fluconazole API and other impurities [1]. This chromatographic separation is essential for accurate quantification and method specificity [2]. The method demonstrates that these impurities can be resolved from Fluconazole and the co-formulated drug Tinidazole [3].

RP-HPLC Related Substances Method Validation System Suitability

Analytical Method Linearity and Detection Sensitivity: Impurities B and C vs. Fluconazole API

A validated green spectrophotometric method demonstrates significantly different linearity ranges and limits of detection for Fluconazole API versus its official Impurities B and C [1]. This highlights the need for impurity-specific reference standards for accurate quantification at the low levels mandated by ICH guidelines [2].

Spectrophotometry Validation ICH Q2(R1) LOD/LOQ

Genotoxic Potential: Hydrazine Impurity in Fluconazole vs. Fluconazole API

Hydrazine, a potential genotoxic impurity in fluconazole formulations, is structurally and mechanistically distinct from the non-genotoxic fluconazole API [1]. Its detection and control at ppm levels require a dedicated, highly sensitive analytical method [2] and a specific reference standard for quantitation [3].

Genotoxic Impurities ICH M7(R1) LC-MS/MS Hydrazine

Structural Identification of Unknown Impurities: A Novel Dimethylamino-Substituted Impurity vs. Known Fluconazole Impurities

A previously unreported impurity isolated from fluconazole bulk drug substance was structurally characterized as 2-(2-(dimethylamino)-4-fluorophenyl)-1,3-di(3H-1,2,4-triazol-1-yl)propan-2-ol [1]. Its unique structure, containing a dimethylamino group, differentiates it from known fluconazole impurities and the API [2], impacting its chromatographic behavior and potential toxicity [3].

Impurity Profiling NMR Spectroscopy Mass Spectrometry Process Impurities

In Silico Toxicity Profiling: Differential Predicted Toxicities of Fluconazole Impurities B and C

Computational toxicity profiling of Fluconazole Impurities B and C using preADMET and pkCSM databases reveals distinct and concerning toxicological alerts not shared by the Fluconazole API [1]. This in silico data underscores the potential health hazards associated with these specific impurities and justifies their strict control [2].

In Silico Toxicology Computational Chemistry Impurity Safety preADMET pkCSM

Improved Impurity Detection: A Modified HPLC Method vs. Chinese Pharmacopoeia Method

An optimized HPLC method for determining fluconazole-related substances was developed and compared directly with the official Chinese Pharmacopoeia method [1]. The new method demonstrated a significantly enhanced ability to detect and separate a previously unknown impurity [2], highlighting the value of method optimization for comprehensive impurity profiling.

HPLC Method Comparison Impurity Profiling Pharmacopoeia

Critical Application Scenarios for Fluconazole Impurity Reference Standards in Pharmaceutical Quality Control and Regulatory Filings


Analytical Method Development and Validation for ANDA/DMF Submissions

Fluconazole impurity reference standards are indispensable for developing and validating stability-indicating HPLC [1] or UPLC methods as required by ICH Q2(R1) [2]. These standards are used to demonstrate method specificity, linearity, accuracy, and precision for each specified impurity, as evidenced by the distinct retention times [3] and linearity ranges [4] documented in peer-reviewed studies. The validated method is then used for release and stability testing of fluconazole drug substance and product, supporting ANDA and DMF filings.

Genotoxic Impurity Control and Risk Assessment in Compliance with ICH M7(R1)

The identification and control of potential genotoxic impurities like hydrazine [5] are mandated by ICH M7(R1) [6]. Procurement of a certified hydrazine reference standard is essential for developing the highly sensitive LC-MS/MS methods [7] required to achieve the ppm-level detection and quantitation limits (e.g., LOD 0.02 ppm, LOQ 0.04 ppm) [8] necessary for ensuring patient safety and meeting regulatory expectations.

Characterization of Unknown Impurities in New Synthetic Routes

During process development or when evaluating a new source of fluconazole API, unknown impurities may be detected by HPLC [9]. Using semi-preparative HPLC and a suite of characterization techniques (NMR, MS) [10], these impurities can be isolated and their structures elucidated. The identified compound can then be compared against commercially available fluconazole impurity standards or synthesized as a new reference standard to support method development and toxicological qualification.

Quality Control and Batch Release Testing for Fluconazole Drug Products

Routine quality control of fluconazole raw materials and finished drug products requires the use of impurity reference standards for system suitability testing and for the quantitation of specified and unspecified impurities against ICH Q3A(R2) limits [11]. The documented differences in chromatographic behavior [12] and detection sensitivity [13] between fluconazole API and its impurities underscore the necessity of using the correct reference standard for accurate batch release decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluconazole Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.